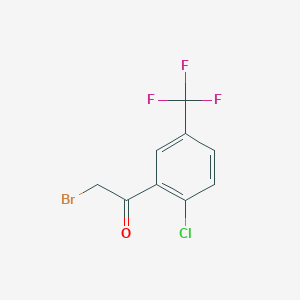
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is an organic compound with notable structural complexity. It features several functional groups, including a chlorophenoxy group, a methoxyphenyl sulfonyl group, and an azetidinone ring, contributing to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one typically involves multi-step reactions starting from commercially available precursors. Key steps include:
Formation of the Chlorophenoxy Intermediate:
Reaction of 4-chlorophenol with appropriate halogenated compounds under basic conditions.
Reaction Conditions: Using potassium carbonate as a base in dimethylformamide at elevated temperatures.
Azetidinone Ring Construction:
Cyclization reactions to form the azetidinone core.
Reaction Conditions: Utilization of reagents like sodium hydride in tetrahydrofuran.
Integration of Methoxyphenyl Sulfonyl Group:
Sulfonylation reactions with 4-methoxybenzenesulfonyl chloride.
Reaction Conditions: Pyridine or triethylamine as bases at low temperatures to avoid side reactions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for maximum yield and minimal by-products, often using flow chemistry techniques for better control over reaction parameters. Catalysts and solvents are chosen based on availability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation at the methoxy group.
Reduction: Potential reduction of the sulfonyl group to sulfides.
Substitution: Nucleophilic substitution reactions primarily on the chlorophenoxy ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate in acetone.
Reduction: Lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of a phenolic derivative.
Reduction: Conversion to sulfide analogs.
Substitution: Introduction of various nucleophiles to the chlorophenoxy moiety.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one finds utility across multiple disciplines:
Chemistry: As an intermediate for the synthesis of more complex molecules.
Biology: Potential inhibitor for enzyme assays due to its structural features.
Medicine: Investigated for antiviral and antimicrobial properties.
Industry: Used in the synthesis of materials with specific desired properties.
Mecanismo De Acción
The biological activity of 2-(4-Chlorophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one is largely influenced by its ability to interact with various molecular targets:
Molecular Targets: Enzymes and receptors with affinity for chlorophenoxy and azetidinone groups.
Pathways Involved: Inhibition of enzymatic pathways critical for microbial and viral replication.
Comparación Con Compuestos Similares
Comparing this compound with others helps highlight its unique features.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a bromine atom instead of chlorine.
Potentially different reactivity and biological activity.
2-(4-Chlorophenoxy)-1-(3-((4-hydroxyphenyl)sulfonyl)azetidin-1-yl)-2-methylpropan-1-one
Features a hydroxy group instead of a methoxy group.
Different solubility and interaction with molecular targets.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO5S/c1-20(2,27-16-6-4-14(21)5-7-16)19(23)22-12-18(13-22)28(24,25)17-10-8-15(26-3)9-11-17/h4-11,18H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMKOMHIYZLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)OC)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)


![3-Ethoxy-4-[(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]benzaldehyde](/img/structure/B2429077.png)

![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2429080.png)
![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)
![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![(E)-N'-(4-methylbenzenesulfonyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzenecarboximidamide](/img/structure/B2429086.png)

![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)



